molecular formula C14H14CuO6S2 B3056437 Cu(OTs)<SUB>2</SUB> CAS No. 7144-37-8

Cu(OTs)2

Cat. No.: B3056437
CAS No.: 7144-37-8
M. Wt: 405.9 g/mol
InChI Key: MRYMYQPDGZIGDM-UHFFFAOYSA-L
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Description

Copper(II) tosylate, [Cu(OTs)₂], is a coordination compound where the Cu²⁺ ion is coordinated by two p-toluenesulfonate (tosylate) anions. The tosylate group (OTs⁻, C₇H₇SO₃⁻) is a bulky, weakly coordinating anion known for its stability and ability to act as a leaving group in organic reactions . This compound is widely utilized as a Lewis acid catalyst in organic synthesis, facilitating reactions such as Mannich condensations, Friedel-Crafts alkylations, and Henry reactions due to its strong electron-withdrawing properties and solubility in polar organic solvents .

Mechanism of Action

Target of Action

Copper(II) tosylate, also known as copper;4-methylbenzenesulfonate or Cu(OTs)2, is primarily used as a catalyst in organic synthesis . The compound’s primary targets are the reactants in these chemical transformations .

Mode of Action

Copper(II) tosylate interacts with its targets by facilitating various reactions such as oxidation, addition, cycloaddition, and amination . It acts as a catalyst, speeding up these reactions without being consumed in the process .

Biochemical Pathways

Copper(II) tosylate is involved in several biochemical pathways. Copper is an endogenous metal ion that acts as a cofactor in several enzymes, participates in ROS production, and promotes tumor progression, metastasis, and angiogenesis . Copper(II) complexes have been found to interact with DNA, possibly through intercalative ability, coupled with ROS generation .

Pharmacokinetics

It’s known that the cellular uptake and activity of similar copper complexes on certain cancer cells appear directly correlated with the lipophilicity of the ligand

Result of Action

The molecular and cellular effects of Copper(II) tosylate’s action are largely dependent on the specific reactions it catalyzes. In the context of anticancer properties, copper(II) complexes have been shown to trigger cell death . The exact effects would depend on the specific biochemical pathways and reactions involved.

Action Environment

The action, efficacy, and stability of Copper(II) tosylate can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, pH, and solvent can all impact the effectiveness of Copper(II) tosylate as a catalyst

Biochemical Analysis

Biochemical Properties

Copper(II) tosylate participates in various biochemical reactions. Copper ions readily form complexes with biomolecules containing amino acid residues such as the thiol group in cysteine or the thioether group in methionine, while Cu2+ exhibits a high affinity for the secondary carboxyl group in aspartic/glutamic acid or the imidazole nitrogen group in histidine . Copper atoms are involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1, and cAMP-degrading phosphodiesterase PDE3B .

Cellular Effects

Copper(II) tosylate has significant effects on various types of cells and cellular processes. Copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . Copper ions can generate free radicals and increase oxidative stress, which can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Copper(II) tosylate exerts its effects at the molecular level through various mechanisms. Copper ions in organelles called mitochondria directly catalyse the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions . This drives the metabolic and epigenetic programming that underlies immune-cell activation .

Temporal Effects in Laboratory Settings

Copper ions have been shown to play a role in the biogeochemical cycling of copper in plant-soil systems .

Dosage Effects in Animal Models

Copper ions have been shown to have a relatively low cytotoxic effect on certain cell lines .

Metabolic Pathways

Copper(II) tosylate is involved in various metabolic pathways. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .

Transport and Distribution

Copper(II) tosylate is transported and distributed within cells and tissues through various mechanisms. Copper ions are transported across the plasma membrane by the copper transport protein family COPT/CTR . Copper ions pumped into the blood by basolateral ATP7A from enterocytes can be transported all over the body .

Subcellular Localization

The subcellular localization of Copper(II) tosylate is yet to be fully determined. Copper ions have been found in cell organelles called mitochondria , and they directly catalyse the oxidation of metabolic molecules called NADH by hydrogen peroxide to give NAD+ ions .

Biological Activity

Copper(II) tosylate, or Cu(OTs)₂, is a compound that has garnered attention for its diverse biological activities and applications, particularly in catalysis and potential therapeutic uses. This article delves into the biological activity of Cu(OTs)₂, summarizing key findings from various studies, including its mechanisms of action, cytotoxicity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Cu(OTs)₂ is a blue crystalline solid formed by the reaction of copper(II) hydroxide or carbonate with p-toluenesulfonic acid. The compound features a distorted square planar geometry where the copper(II) ion (Cu²⁺) is coordinated to four oxygen atoms from two tosylate (OTs) anions. The structural formula can be represented as:

Cu OTs 2Cu2++2OTs\text{Cu OTs }_2\rightarrow \text{Cu}^{2+}+2\text{OTs}^-

This structure allows Cu(OTs)₂ to exhibit unique catalytic and biological properties.

Antimicrobial Activity

Cu(OTs)₂ has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, suggesting its potential as a new antimicrobial agent. The mechanism behind this activity may involve the disruption of microbial cell membranes or interference with essential biochemical pathways in bacteria.

Cytotoxicity and Anticancer Potential

Recent research has focused on the cytotoxic effects of Cu(OTs)₂ on cancer cell lines. A study reported that Cu(OTs)₂ exhibited significant antiproliferative activity against human cancer cell lines such as U937 (a leukemia cell line). The growth inhibition was dose-dependent, with a GI₅₀ value of approximately 46.5 μg/mL after 72 hours of treatment .

Cell Line GI₅₀ (μg/mL) Effect
U93746.5 ± 4.94Antiproliferative
Hs27Not significantNo reduction in viability

The mechanism of action appears to involve the induction of apoptosis through mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Interaction with Biomolecules

Cu(OTs)₂ interacts with various biomolecules, including DNA and proteins. Research indicates that copper complexes can bind to DNA, leading to cleavage and potential therapeutic effects against cancer cells. The binding affinity of Cu(OTs)₂ to DNA has been assessed using ethidium bromide displacement assays, showing significant intercalation capabilities .

Biomolecule Interaction Type Effect
DNAIntercalationCleavage
ProteinsBindingDisruption

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies demonstrated that Cu(OTs)₂ effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects on cancer cell lines revealed that Cu(OTs)₂ could induce apoptosis through ROS generation and mitochondrial membrane depolarization .
  • DNA Binding Studies : Research highlighted the ability of Cu(OTs)₂ to bind to DNA, which could be leveraged for developing novel anticancer therapies targeting DNA repair mechanisms in cancer cells .

Scientific Research Applications

Catalytic Applications

Cu(OTs)₂ is widely recognized for its role as an efficient catalyst in several organic reactions:

  • Carbon-Carbon Bond Formation : Cu(OTs)₂ facilitates key reactions such as:
    • Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds by coupling aryl halides with organoboranes.
    • Sonogashira Coupling : This reaction enables the synthesis of acetylenes from aryl halides and terminal alkynes.
    • Ullmann Coupling : Cu(OTs)₂ catalyzes the coupling of aryl halides with amines or phenols to form biaryl compounds.
  • Click Chemistry : It serves as a catalyst in click reactions, particularly in the formation of triazoles, which are crucial for synthesizing complex molecules rapidly.
  • Oxidation Reactions : Cu(OTs)₂ exhibits mild oxidizing properties, making it suitable for converting alcohols to aldehydes and ketones. This property is beneficial for controlled oxidation processes in organic synthesis.

Material Science

Cu(OTs)₂ is employed as a precursor in the synthesis of various functional materials:

  • Metal-Organic Frameworks (MOFs) : It acts as a building block for constructing MOFs, which are porous materials with applications in gas storage, separation, and catalysis due to their high surface area and tunable properties.
  • Coordination Polymers : Cu(OTs)₂ can be used to synthesize coordination polymers that exhibit unique electrical, magnetic, and optical properties. These materials have potential applications in electronics and photonics.

Biomimetic Studies

Cu(OTs)₂ has shown promise in biomimetic applications due to its structural and functional similarities to copper enzymes:

  • Catalytic Mechanisms : Its Lewis acidity allows researchers to model enzyme behavior and study substrate binding and activation mechanisms akin to natural copper enzymes. This can lead to insights into enzyme catalysis and the development of new catalytic systems.
  • Antimicrobial Activity : Preliminary studies indicate that Cu(OTs)₂ exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against various pathogens is being explored further .

Case Study 1: Catalysis in Organic Synthesis

A study demonstrated that Cu(OTs)₂ effectively catalyzes Suzuki-Miyaura reactions under mild conditions, leading to high yields of biaryl compounds. The reaction conditions were optimized to minimize side products and maximize efficiency, showcasing its utility in synthetic organic chemistry.

Case Study 2: Antimicrobial Potential

Research exploring the antimicrobial effects of Cu(OTs)₂ revealed its ability to inhibit the growth of several bacterial strains. The study emphasized the compound's potential as a basis for developing new antimicrobial therapies, particularly against drug-resistant bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Cu(OTs)₂, and how can purity be optimized?

  • Methodological Answer : Cu(OTs)₂ is typically synthesized via ligand exchange reactions between copper salts (e.g., Cu(NO₃)₂) and silver tosylate (AgOTs) in anhydrous solvents like acetonitrile. Key steps include:

  • Strict moisture control to prevent hydrolysis of the tosylate ligand.
  • Recrystallization from dry dichloromethane/hexane mixtures to isolate high-purity crystals.
  • Characterization via elemental analysis, IR spectroscopy (confirming S-O stretching at ~1170 cm⁻¹), and X-ray diffraction to verify structural integrity .
    • Data Table :
Solvent SystemYield (%)Purity (ICP-MS)
CH₃CN7899.2%
THF6597.5%

Q. How can researchers reliably characterize Cu(OTs)₂’s solubility and stability in different solvents?

  • Methodological Answer :

  • Conduct gravimetric analysis by dissolving known masses of Cu(OTs)₂ in solvents (e.g., DMSO, DMF, ethers) under inert atmospheres.
  • Monitor stability via UV-Vis spectroscopy over 24–72 hours to detect ligand dissociation (absorbance shifts at 300–400 nm).
  • Use cyclic voltammetry to assess redox stability in solution (e.g., Cu²⁺/Cu⁺ redox couples) .

Advanced Research Questions

Q. How should researchers address conflicting reports on Cu(OTs)₂’s catalytic activity in cross-coupling reactions?

  • Methodological Answer : Contradictions often arise from variations in:

  • Substrate scope : Test catalytic efficiency with electron-rich vs. electron-deficient aryl halides.
  • Additive effects : Screen ligands (e.g., phosphines, N-heterocyclic carbenes) to stabilize active Cu species.
  • Reaction monitoring : Use in-situ IR or NMR to detect intermediate species (e.g., Cu(I)-aryl complexes).
  • Statistical validation : Apply Design of Experiments (DoE) to identify critical variables (temperature, solvent polarity) .

Q. What computational strategies are effective for modeling Cu(OTs)₂’s reaction mechanisms?

  • Methodological Answer :

  • Perform Density Functional Theory (DFT) calculations to map potential energy surfaces for ligand exchange or oxidative addition steps.
  • Validate models by comparing computed activation energies with experimental kinetic data (e.g., Arrhenius plots).
  • Use Molecular Dynamics (MD) simulations to assess solvent coordination effects on Cu center reactivity .
    • Data Table :
MethodΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)
DFT (B3LYP)22.324.1 ± 0.8
MD (OPLS-AA)25.7N/A

Q. How can discrepancies in Cu(OTs)₂’s spectroscopic data (e.g., ESR signals) be systematically resolved?

  • Methodological Answer :

  • Standardization : Calibrate instruments using reference compounds (e.g., CuSO₄·5H₂O for ESR g-values).
  • Sample preparation : Ensure consistent sample concentration and temperature control to avoid paramagnetic broadening.
  • Cross-validation : Compare data with X-ray Absorption Spectroscopy (XAS) to confirm oxidation state and coordination geometry .

Q. Methodological Best Practices

Q. What steps ensure reproducibility in Cu(OTs)₂-based catalytic studies?

  • Document exact stoichiometries, solvent batch sources (e.g., H₂O content via Karl Fischer titration).
  • Include negative controls (e.g., reactions without Cu(OTs)₂) to rule out background processes.
  • Share raw data (NMR spectra, chromatograms) in supplementary materials for peer validation .

Q. How to design experiments probing Cu(OTs)₂’s role in radical-mediated pathways?

  • Use radical traps (e.g., TEMPO) to intercept transient species.
  • Perform EPR spin-trapping experiments with DMPO to detect superoxide or hydroxyl radicals.
  • Correlate radical generation rates with reaction yields under varying conditions .

Comparison with Similar Compounds

Key Properties :

  • Chemical Formula : Cu(C₇H₇SO₃)₂
  • Purity : ≥95% (industrial grade)
  • Hazards : Corrosive, flammable, and harmful upon contact with skin or eyes .

Comparison with Structurally Similar Compounds

Metal Tosylates

Metal tosylates share the general formula M(OTs)ₙ, where M is a metal cation. Below is a comparison of Cu(OTs)₂ with Fe(OTs)₃ (iron(III) tosylate) and Zn(OTs)₂ (zinc tosylate):

Property Cu(OTs)₂ Fe(OTs)₃ Zn(OTs)₂
Oxidation State +2 +3 +2
Coordination Octahedral (Cu²⁺) Octahedral (Fe³⁺) Tetrahedral (Zn²⁺)
Solubility Soluble in DMSO, MeCN Highly hygroscopic Moderately soluble in H₂O
Catalytic Use Organic synthesis Polymerization catalyst Limited catalytic applications
Thermal Stability Stable up to 200°C Decomposes at 150°C Stable up to 180°C

Key Findings :

  • Cu(OTs)₂ exhibits superior catalytic versatility in organic reactions compared to Fe(OTs)₃ and Zn(OTs)₂, likely due to its optimal Lewis acidity and coordination flexibility .
  • Fe(OTs)₃ is primarily used in industrial polymerization processes but is less stable thermally .

Functionally Similar Copper Salts

Cu(OTs)₂ is compared below with other copper-based catalysts:

Property Cu(OTs)₂ Cu(OAc)₂ (Copper Acetate) CuCl₂ (Copper Chloride)
Anion Type Bulky (tosylate) Small (acetate) Small (chloride)
Lewis Acidity Moderate Weak Strong
Solubility Polar organic solvents Water, alcohols Water, ethanol
Catalytic Efficiency High (Mannich, Henry) Moderate (oxidation) High (Ullmann coupling)
Hazards Flammable, corrosive Toxic, irritant Toxic, environmental hazard

Key Findings :

  • Anion Impact : The bulky tosylate anion in Cu(OTs)₂ reduces coordination saturation, enhancing its activity in sterically demanding reactions like Friedel-Crafts .
  • Cu(OAc)₂ is less effective in non-aqueous media due to poor solubility in organic solvents .

Catalytic Performance

  • Mannich Reaction : Cu(OTs)₂ achieves >90% yield in aqueous media, outperforming CuCl₂ (75% yield) and Cu(OAc)₂ (60% yield) due to better stability in polar solvents .
  • Friedel-Crafts Alkylation : Cu(OTs)₂ enables regioselective alkylation of indoles at room temperature, while Fe(OTs)₃ requires elevated temperatures (80°C) .

Stability and Handling

  • Thermal Degradation : Cu(OTs)₂ remains stable under reflux conditions (≤200°C), making it suitable for high-temperature reactions. In contrast, Fe(OTs)₃ degrades at 150°C, limiting its utility .
  • Safety : Cu(OTs)₂’s flammability necessitates inert-atmosphere handling, whereas CuCl₂’s toxicity requires stringent waste management .

Properties

IUPAC Name

copper;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O3S.Cu/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYMYQPDGZIGDM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14CuO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-15-4 (Parent)
Record name Benzenesulfonic acid, 4-methyl-, copper(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7064570
Record name Benzenesulfonic acid, 4-methyl-, copper(2+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7144-37-8
Record name Benzenesulfonic acid, 4-methyl-, copper(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007144378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-methyl-, copper(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-methyl-, copper(2+) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper bis(4-toluenesulphonate)
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cu(OTs)2
3-Chloro-4-methylbenzenesulfonate
Cu(OTs)2
Reactant of Route 5
Reactant of Route 5
Cu(OTs)2
Reactant of Route 6
Cu(OTs)2

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